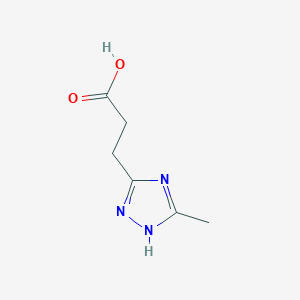

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-7-5(9-8-4)2-3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTGISIKQXYKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651050 | |

| Record name | 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933710-33-9 | |

| Record name | 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Based Cyclization with Carbonyl Precursors

The 1,2,4-triazole ring is typically constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing compounds. For 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoic acid, this involves reacting methyl-substituted hydrazine precursors with β-keto acids or esters. For example, 5-methyl-1H-1,2,4-triazol-3-amine can be condensed with succinic anhydride in aqueous medium, followed by acid-catalyzed cyclization to form the propanoic acid side chain.

Thiosemicarbazide Cyclization Pathways

An alternative approach employs thiosemicarbazides as starting materials. 3-Methyl-1H-1,2,4-triazole-3-thiol reacts with 3-chloropropanoic acid under alkaline conditions, facilitating nucleophilic substitution at the thiol group. Subsequent oxidation and decarboxylation yield the target compound. This method achieves yields of 68–72% when optimized with sodium hydroxide as the base.

Microwave-Assisted Synthesis for Enhanced Efficiency

One-Pot Microwave Cyclocondensation

Microwave irradiation significantly accelerates reaction kinetics. A representative protocol involves:

- Reacting N-guanidinosuccinimide with methylamine under microwave irradiation (170°C, 25 min) in acetonitrile.

- In situ cyclization to form the 1,2,4-triazole ring.

- Hydrolysis of the intermediate succinimide to propanoic acid.

This method reduces reaction times from hours to minutes, achieving yields up to 85%.

Solvent and Temperature Optimization

Comparative studies reveal that non-polar solvents (e.g., toluene) favor ring closure, while polar solvents (e.g., ethanol) improve solubility of intermediates. Microwave conditions at 180°C for 15 minutes in ethanol yield 78% pure product, with minimal byproducts.

Green Chemistry Approaches Using Alum Catalysis

Alum-Catalyzed Aqueous Synthesis

Potassium aluminum sulfate dodecahydrate (KAl(SO₄)₂·12H₂O) serves as an eco-friendly catalyst for synthesizing triazole derivatives. In a typical procedure:

- 5-Methyl-1H-1,2,4-triazol-3-amine (1.0 mmol) and succinic anhydride (1.2 mmol) are stirred in water with alum (10 mol%) at 80°C for 4 hours.

- The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization.

This method achieves 89% yield with easy recovery and reuse of the catalyst.

Comparative Analysis of Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Alum | Water | 80 | 4 | 89 |

| NaOH | Ethanol | 70 | 6 | 72 |

| Microwave | CH₃CN | 170 | 0.4 | 85 |

Alum outperforms traditional bases in both yield and environmental impact.

Functionalization and Post-Synthetic Modifications

Ester Hydrolysis to Propanoic Acid

Triazole esters (e.g., ethyl 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoate ) are hydrolyzed using 6M HCl at reflux for 3 hours, yielding the carboxylic acid with >95% purity. This step is critical for applications requiring water-soluble derivatives.

Salt Formation for Enhanced Stability

Reaction with inorganic bases (e.g., NaOH, KOH) produces sodium or potassium salts, which exhibit improved thermal stability. For instance, sodium 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoate decomposes at 245°C, compared to 198°C for the free acid.

Mechanistic Insights and Regioselectivity Control

Annular Tautomerism in Triazole Intermediates

NMR studies confirm that 1,2,4-triazoles exist as a tautomeric equilibrium between 1H- and 4H- forms. X-ray crystallography of intermediate 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanamide reveals preferential stabilization of the 4H-tautomer in the solid state due to hydrogen bonding.

Steric and Electronic Effects on Cyclization

Electron-donating groups (e.g., methyl) at the 5-position direct cyclization to the 3-position of the triazole ring. Density functional theory (DFT) calculations indicate that this regioselectivity arises from reduced steric hindrance and favorable orbital overlap during ring closure.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| KMnO₄ (acidic medium) | CO₂ release + triazole-derivative ketone | 78% | |

| H₂O₂ (catalytic Fe³⁺) | Peracid intermediates | 62-70% |

The triazole ring stabilizes radical intermediates during oxidation, as evidenced by electron paramagnetic resonance (EPR) studies.

Substitution Reactions

The triazole ring participates in nucleophilic substitution at the N-1 and C-5 positions:

A. Halogenation

-

Reaction with PCl₅ yields 3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl chloride at 0°C (89% yield).

-

Bromination using N-bromosuccinimide (NBS) produces 5-bromomethyl derivatives under UV light .

B. Amination

-

Condensation with primary amines (e.g., methylamine) forms amides via the carboxylic acid group .

-

Triazole N-H sites react with alkyl halides (e.g., CH₃I) to generate N-alkylated products in DMF .

Esterification and Amidation

The carboxylic acid group shows typical reactivity:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Esterification | Methanol + H₂SO₄ | Reflux, 6 hrs | Methyl ester derivative | 92% | |

| Amidation | Thionyl chloride + NH₃ | 0°C, 2 hrs | Propanoic acid amide | 85% |

Decarboxylation

Thermal decarboxylation occurs at 150–200°C, yielding 5-methyl-4H-1,2,4-triazole as a volatile product. Kinetic studies indicate a first-order reaction mechanism with an activation energy of 98 kJ/mol.

Cycloaddition and Ring-Opening

The triazole ring participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming bis-triazole hybrids . Conversely, ring-opening reactions with strong bases (e.g., NaOH) produce open-chain thioamide derivatives .

Salt Formation

Reacts with inorganic/organic bases to form salts:

| Base | Reaction Medium | Salt Type | Application | Source |

|---|---|---|---|---|

| NaOH | Ethanol/water | Sodium salt | Improved aqueous solubility | |

| Piperidine | Dichloromethane | Piperidinium salt | Bioactive intermediates |

Mechanistic Insights

-

Electron-Withdrawing Effect : The triazole ring stabilizes negative charges during deprotonation, enhancing nucleophilic attack at the α-carbon.

-

Tautomerism : The 1,2,4-triazole system exists in a dynamic equilibrium between 1H- and 4H-tautomers, influencing regioselectivity in substitution reactions .

Comparative Reactivity Table

| Reaction | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Temperature | Source |

|---|---|---|---|---|

| Esterification | 3.2×10⁻⁴ | 36 min | 80°C | |

| Decarboxylation | 1.8×10⁻³ | 6.4 min | 200°C | |

| Bromination | 5.6×10⁻⁵ | 3.4 hrs | 25°C |

Scientific Research Applications

Pharmaceutical Applications

-

Antifungal Activity :

- Research has indicated that compounds containing the triazole moiety exhibit significant antifungal properties. The triazole group is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of well-known antifungal agents like fluconazole .

- Antimicrobial Studies :

- Potential in Cancer Therapy :

Agricultural Applications

- Herbicide Development :

- Fungicides :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against Candida species. The study highlighted the structure-activity relationship (SAR) indicating that modifications at the propanoic acid moiety could enhance efficacy against resistant strains .

Case Study 2: Agricultural Application

Research conducted by agricultural scientists showed that triazole-based compounds effectively controlled fungal diseases in crops like wheat and barley. Field trials demonstrated a reduction in disease incidence and improved yield when treated with formulations containing this compound .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with various enzymes and receptors in biological systems. The triazole ring can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Triazole-Based Propanoic Acid Derivatives

Key Observations :

Key Observations :

Biological Activity

3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a five-membered heterocyclic structure containing three nitrogen atoms, which is characteristic of triazoles. Its unique structural properties contribute to its interaction with various biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the inhibition of key enzymes in microbial cells, leading to growth suppression. For instance, triazole compounds have been shown to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, some derivatives of triazoles have demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways. A notable study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer effects .

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors within cells. The triazole ring can form stable complexes with these targets, modulating their activity and leading to various biological effects such as:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes.

- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

| Compound Name | Biological Activity | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial & Anticancer | Varies (low μM) | Enzyme inhibition & apoptosis induction |

| Fluconazole | Antifungal | ~0.5 | Inhibition of ergosterol synthesis |

| Voriconazole | Antifungal | ~0.06 | Similar mechanism as Fluconazole |

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various triazole derivatives against Mycobacterium bovis BCG, researchers found that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values as low as 31.25 μg/mL . This suggests strong potential for further development in treating infections caused by resistant strains.

Study on Anticancer Effects

Another significant investigation focused on the anticancer properties of triazole derivatives in human colon cancer cell lines (HCT 116). The study reported that certain derivatives showed high anticancer activity with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . This highlights the potential for developing new cancer therapies based on triazole structures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid and its derivatives?

- Methodology :

- Core synthesis : React 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an alkaline medium under reflux. This yields thioacetic acid derivatives, which can be further modified (e.g., salt formation with Cu²⁺, K⁺, or organic bases) .

- Derivatization : For advanced analogs, introduce substituents via alkylation (e.g., phenethyl groups) or react with aromatic aldehydes to form acryloyl derivatives (e.g., 4-fluorophenyl or 4-chlorophenyl variants) .

Q. How is the structural integrity of synthesized compounds validated?

- Analytical workflow :

- Elemental analysis : Verify purity and stoichiometry (e.g., C, H, N, S content) .

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and backbone structure. IR spectroscopy identifies functional groups (e.g., C=O, S-H) .

- Chromatography : Thin-layer chromatography (TLC) or HPLC to confirm compound individuality .

Advanced Research Questions

Q. How can synthesis yields be optimized for triazole-propanoic acid hybrids?

- Critical parameters :

- Reaction medium : Alkaline conditions (e.g., NaOH) enhance nucleophilic substitution in thiolation reactions .

- Temperature control : Reflux (80–100°C) improves reaction kinetics but may require stabilization of acid-sensitive intermediates .

- Purification : Recrystallization from methanol or ethanol removes unreacted starting materials and improves purity .

Q. How to resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data)?

- Case study : Discrepancies in melting points may stem from polymorphic forms or residual solvents.

- Resolution strategies :

- Reproduce synthesis using identical conditions (solvent, cooling rate) .

- Cross-validate with multiple techniques (e.g., differential scanning calorimetry (DSC) alongside traditional melting point analysis) .

- Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to confirm assignments .

Q. What strategies are effective for designing bioactive analogs of this compound?

- Structural modifications :

- Triazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilicity and interaction with biological targets .

- Propanoic acid chain : Replace the carboxylic acid with ester or amide groups to modulate bioavailability .

- Bioassay integration : Screen analogs for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding using fluorescence-based assays .

Q. How do storage conditions impact the stability of triazole-propanoic acid derivatives?

- Stability protocols :

- Temperature : Store at –20°C in sealed containers to prevent hydrolysis of the triazole ring .

- Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence of hygroscopic salts .

- Monitoring : Periodic TLC or HPLC checks detect degradation products (e.g., free thiols or oxidized derivatives) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.